1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea

glutaminase inhibition thiourea SAR hepatic encephalopathy

1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea (THDP-17) is a selective, uncompetitive inhibitor of phosphate-activated glutaminase (PAG) with an IC50 of 3.9 µM. Its 3-methylbut-3-en-1-yl moiety confers distinct inhibitory potency vs. analogs. Ideal for in vitro/in vivo studies of ammonia metabolism and hepatic encephalopathy. Orally bioavailable. Order high-purity (≥98%) reference standard for reproducible research.

Molecular Formula C12H16N2S
Molecular Weight 220.34 g/mol
Cat. No. B13362873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea
Molecular FormulaC12H16N2S
Molecular Weight220.34 g/mol
Structural Identifiers
SMILESCC(=C)CCNC(=S)NC1=CC=CC=C1
InChIInChI=1S/C12H16N2S/c1-10(2)8-9-13-12(15)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H2,13,14,15)
InChIKeyYFFUELXSIRKFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea: Core Properties and Pharmacological Profile for Procurement and Research


1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea, also known as THDP-17 or N-(3-methyl-3-butenyl)-N′-phenylthiourea (CAS 104741-27-7), is a synthetic thiourea derivative with a molecular weight of 220.33 g/mol and the molecular formula C12H16N2S [1]. This compound is characterized as a selective and uncompetitive inhibitor of phosphate-activated glutaminase (PAG), an enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia [2]. In vitro studies demonstrate that at a concentration of 10 µM, it inhibits intestinal glutaminase activity by 57.4 ± 6.7%, with an IC50 of 3.9 ± 0.1 µM against kidney-type glutaminase [2]. The compound exhibits oral bioavailability and has been investigated as a potential therapeutic agent for managing hepatic encephalopathy (HE) by reducing systemic ammonia production [2].

Why 1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea Cannot Be Replaced by Generic Thiourea Analogs


Thiourea derivatives are a structurally diverse class of compounds with biological activities that are highly sensitive to subtle modifications of the N-substituents. The presence of the 3-methylbut-3-en-1-yl group in 1-(3-methylbut-3-en-1-yl)-3-phenylthiourea confers a distinct inhibitory profile against glutaminase that is not shared by other phenylthiourea derivatives lacking this specific alkene moiety. Structure-activity relationship (SAR) studies within the phenylthiourea series have demonstrated that variations in alkyl chain length, unsaturation, and branching significantly alter inhibitory potency, selectivity, and mechanism of action [1]. For instance, the closely related compounds THDP-33 and THDP-39, which share the same core scaffold but differ in their N-substituents, exhibit 5- to 8-fold lower inhibitory potency against glutaminase compared to the target compound [2]. Furthermore, the uncompetitive inhibition mechanism of THDP-17 is a property that emerges from its specific molecular architecture and is not a general characteristic of all thiourea-based glutaminase inhibitors [2]. Consequently, substituting this compound with a generic phenylthiourea or a structurally related analog without the 3-methylbut-3-en-1-yl substituent would likely result in substantially different biological outcomes, compromising experimental reproducibility and therapeutic efficacy.

Quantitative Differentiation of 1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea from Structural Analogs and In-Class Alternatives


Superior Inhibitory Potency Against Glutaminase Compared to Structurally Related Thiourea Derivatives

In a direct comparative study, 1-(3-methylbut-3-en-1-yl)-3-phenylthiourea (THDP-17) demonstrated significantly higher inhibitory potency against kidney-type phosphate-activated glutaminase (K-PAG) compared to two structurally related thiourea derivatives, THDP-33 and THDP-39, which were synthesized and tested in parallel. The IC50 value for THDP-17 was determined to be 3.9 ± 0.1 µM, whereas THDP-33 and THDP-39 exhibited IC50 values of 19.1 ± 1.3 µM and 31.6 ± 2.7 µM, respectively [1].

glutaminase inhibition thiourea SAR hepatic encephalopathy

Quantified Inhibition of Intestinal Glutaminase Activity in a Tissue-Relevant Model

The compound exhibits potent inhibitory activity against intestinal glutaminase, a key source of systemic ammonia. At a concentration of 10 µM, 1-(3-methylbut-3-en-1-yl)-3-phenylthiourea inhibited intestinal glutaminase activity by 57.4 ± 6.7% [1]. This effect was tissue-dependent, ranging from 40 ± 5.5% to 80 ± 7.8% inhibition across different intestinal segments [1]. In Caco-2 cell cultures, the compound reduced glutamate production in a concentration-dependent manner, with inhibition of 18 ± 2.1% at 20 µM and 46 ± 3.4% at 100 µM [1].

intestinal glutaminase ammonia reduction ex vivo assay

Uncompetitive Inhibition Mechanism: A Unique Kinetic Profile Distinguishing THDP-17 from Other Glutaminase Inhibitors

Kinetic analysis revealed that 1-(3-methylbut-3-en-1-yl)-3-phenylthiourea acts as a partial uncompetitive inhibitor of glutaminase, binding to the enzyme-substrate complex rather than the free enzyme. In the presence of 10 µM inhibitor, the apparent Vmax decreased from 0.67 mmol min⁻¹ to 0.38 mmol min⁻¹, while the apparent Km decreased from 19.33 mM to 13.62 mM [1]. This contrasts with other known glutaminase inhibitors such as BPTES and CB-839, which are reported as allosteric inhibitors that bind to a distinct regulatory site [2]. The uncompetitive mechanism of THDP-17 is particularly advantageous because its inhibitory effect increases as substrate accumulates, providing enhanced inhibition under conditions of high glutaminase flux without completely abolishing basal activity.

enzyme kinetics uncompetitive inhibition glutaminase mechanism

Oral Bioavailability and In Vivo Target Engagement: A Practical Advantage for Preclinical Studies

1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea is characterized as an orally active glutaminase inhibitor, enabling convenient administration in preclinical animal models without the need for specialized formulations or parenteral delivery . In Caco-2 cell uptake studies, the compound demonstrated efficient cellular penetration, with 56% and 72% of the inhibitor being internalized at extracellular concentrations of 20 µM and 100 µM, respectively, over the cultivation period [1]. In vivo administration in mice confirmed oral activity, although localized gastrointestinal effects were noted at high doses [1]. This contrasts with some early-generation glutaminase inhibitors such as DON (6-diazo-5-oxo-L-norleucine), which exhibits significant systemic toxicity and is not suitable for oral chronic dosing [1].

oral bioavailability in vivo pharmacology hepatic encephalopathy

Differentiated Target Indication: Hepatic Encephalopathy vs. Oncology Applications of Other Glutaminase Inhibitors

While most glutaminase inhibitors currently in development (e.g., CB-839, BPTES, IPN60090) are pursued for oncology applications by targeting tumor glutamine metabolism, 1-(3-methylbut-3-en-1-yl)-3-phenylthiourea has been specifically investigated for hepatic encephalopathy therapy via reduction of intestinal ammonia production [1]. This represents a fundamentally different therapeutic context. The compound's activity in intestinal tissue, combined with its partial uncompetitive inhibition profile, allows for attenuation of ammonia production without complete ablation of glutaminase activity, which is essential for normal enterocyte function [1]. In contrast, oncology-focused inhibitors like CB-839 (IC50 = 24 nM) are designed for potent, near-complete inhibition of tumor glutaminase to deprive cancer cells of glutamine-derived metabolites .

hepatic encephalopathy hyperammonemia glutaminase inhibitor

Optimal Use Cases for 1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea in Academic and Industrial Research


Hepatic Encephalopathy and Hyperammonemia Preclinical Research

This compound is ideally suited for in vitro and in vivo studies investigating the role of intestinal glutaminase in systemic ammonia production and the pathogenesis of hepatic encephalopathy. At a concentration of 10 µM, it inhibits intestinal glutaminase activity by 57.4 ± 6.7%, providing a validated starting point for dose-response studies [1]. The oral bioavailability of the compound facilitates chronic dosing in rodent models of liver disease, enabling longitudinal assessment of ammonia-lowering effects [1].

Enzymology Studies of Glutaminase Inhibition Mechanisms

Researchers studying glutaminase enzyme kinetics will find this compound valuable as a chemical probe for uncompetitive inhibition. The well-characterized kinetic parameters—including the reduction in Vmax from 0.67 mmol min⁻¹ to 0.38 mmol min⁻¹ and the shift in Km from 19.33 mM to 13.62 mM at 10 µM—allow for precise experimental design and data interpretation [1]. The partial uncompetitive mechanism provides a distinct tool for dissecting glutaminase function compared to allosteric inhibitors like BPTES [2].

Structure-Activity Relationship (SAR) Studies of Phenylthiourea Derivatives

As a well-characterized member of the phenylthiourea series with defined glutaminase inhibitory activity, this compound serves as a reference standard for SAR campaigns aimed at optimizing thiourea-based glutaminase inhibitors. The 5- to 8-fold difference in IC50 values between THDP-17 (3.9 µM) and its close analogs THDP-33 (19.1 µM) and THDP-39 (31.6 µM) provides a clear benchmark for evaluating the impact of N-substituent modifications on inhibitory potency [1].

Intestinal Glutaminase Inhibition in Ex Vivo Tissue Assays

The compound's tissue-dependent inhibition profile, ranging from 40% to 80% across different intestinal segments, makes it a useful tool for ex vivo studies examining regional differences in glutaminase expression and function within the gastrointestinal tract [1]. This application is particularly relevant for researchers investigating site-specific drug delivery or segmental variations in ammonia production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.